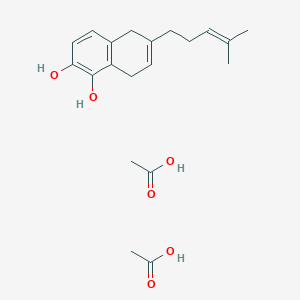
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a substituted naphthalene diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of reactions, including alkylation, reduction, and esterification, to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol: shares structural similarities with other naphthalene derivatives and substituted diols.
Naphthalene-1,2-diol: A simpler compound with similar diol functionality.
4-methylpent-3-enyl derivatives: Compounds with similar alkyl side chains.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications.
Properties
CAS No. |
869746-32-7 |
|---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C16H20O2.2C2H4O2/c1-11(2)4-3-5-12-6-8-14-13(10-12)7-9-15(17)16(14)18;2*1-2(3)4/h4,6-7,9,17-18H,3,5,8,10H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
FSVZQBLDFWZTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC2=C(C1)C=CC(=C2O)O)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-](/img/structure/B14192007.png)
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
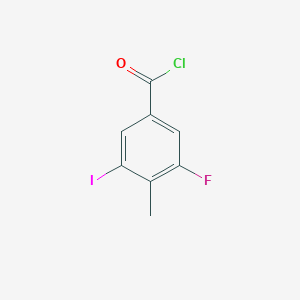
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
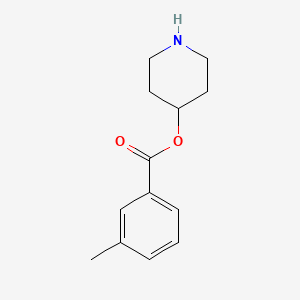

![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)

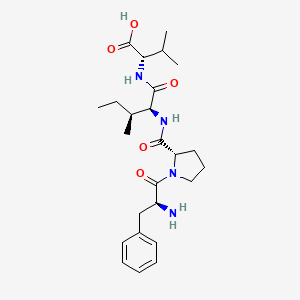
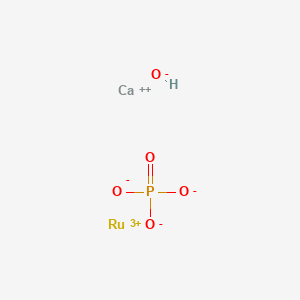

![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
